molecular formula C14H14O4 B12677721 Phellodenol C CAS No. 612086-89-2

Phellodenol C

Cat. No.: B12677721
CAS No.: 612086-89-2
M. Wt: 246.26 g/mol
InChI Key: JUOLTTLEQHQQED-MBXJOHMKSA-N
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Description

Phellodenol C is a naturally occurring alkyl coumarin compound isolated from the roots of Heracleum candicans WALL. This compound is part of a larger family of coumarins, which are known for their diverse biological activities and presence in various plant species .

Preparation Methods

Phellodenol C can be extracted from the roots of Heracleum candicans WALL using acetone as a solvent. The acetone extract is then subjected to chromatographic purification to isolate this compound as colorless needles . The synthetic routes for this compound involve the use of specific reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Phellodenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

The mechanism of action of Phellodenol C involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of HIV reverse transcriptase and integrase, which are crucial for the replication of the virus . Additionally, it can modulate the production of reactive oxygen species and inflammatory mediators, contributing to its anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Phellodenol C is unique among coumarins due to its specific structural features and biological activities. Similar compounds include other alkyl coumarins like candinol A and spirobifuranocoumarins like candibirins B–E . These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities. For instance, candinol A has a different alkyl side chain, while candibirins B–E contain spirobifuran rings . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological properties .

Properties

CAS No.

612086-89-2

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

7-hydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]chromen-2-one

InChI

InChI=1S/C14H14O4/c1-9(8-15)2-3-10-6-11-4-5-14(17)18-13(11)7-12(10)16/h2,4-7,15-16H,3,8H2,1H3/b9-2-

InChI Key

JUOLTTLEQHQQED-MBXJOHMKSA-N

Isomeric SMILES

C/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/CO

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)CO

Origin of Product

United States

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